molecular formula C14H10ClFN2O3 B5807016 N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide

N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5807016
M. Wt: 308.69 g/mol
InChI Key: MEUBFGHIJOAHMV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide, also known as CNFA, is a chemical compound with potential applications in scientific research. Its unique chemical structure makes it a promising candidate for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to specifically target acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide can increase the levels of acetylcholine in the brain, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the brain, and enhanced neurotransmission. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its ability to specifically target acetylcholinesterase, which is involved in various physiological processes. Its unique chemical structure also makes it a promising candidate for studying the mechanism of action of other enzymes and neurotransmitters. However, one of the limitations of using N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide, including the development of new drugs for the treatment of neurological disorders, the study of other enzymes and neurotransmitters, and the investigation of its potential toxicity. Further research is also needed to better understand the biochemical and physiological effects of N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-chloro-5-nitroaniline with 4-fluoroacetophenone in the presence of a catalyst such as zinc chloride. The resulting product is then purified using column chromatography to obtain pure N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide has potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in the nervous system. This inhibition can lead to a better understanding of the physiological processes involved in neurotransmission and can help develop new drugs for the treatment of neurological disorders.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-12-6-5-11(18(20)21)8-13(12)17-14(19)7-9-1-3-10(16)4-2-9/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUBFGHIJOAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenyl)acetamide

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